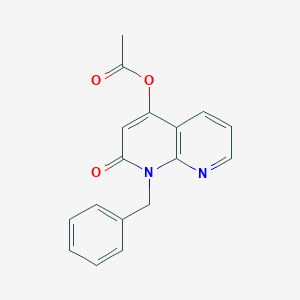

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate

Description

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate is a naphthyridine derivative featuring a benzyl group at position 1, a ketone at position 2, and an acetate ester at position 4. Structural modifications at positions 3 and 4 significantly influence its physicochemical and pharmacological properties, such as solubility, metabolic stability, and target-binding affinity .

Properties

IUPAC Name |

(1-benzyl-2-oxo-1,8-naphthyridin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-12(20)22-15-10-16(21)19(11-13-6-3-2-4-7-13)17-14(15)8-5-9-18-17/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXKSGXQJPNNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=O)N(C2=C1C=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478938 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583031-54-3 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of 1-Benzyl-4-hydroxy-1,8-naphthyridin-2(1H)-one

The most straightforward method involves acetylating 1-benzyl-4-hydroxy-1,8-naphthyridin-2(1H)-one (CAS 219775-95-8) using acetic anhydride or acetyl chloride. LookChem reports a 100% yield for this route, where the hydroxy group at position 4 undergoes nucleophilic substitution under mild conditions. The reaction is typically conducted in anhydrous dichloromethane with a catalytic base like triethylamine:

$$

\text{1-Benzyl-4-hydroxy-1,8-naphthyridin-2(1H)-one} + \text{Ac}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate}

$$

Industrial suppliers such as Binhai Hanhong Biochemical Co., Ltd., utilize this method to produce the compound at 98% purity, emphasizing scalability and cost-effectiveness.

Multi-Step Synthesis via Triflate Intermediates

Advanced routes employ trifluoromethanesulfonate (triflate) intermediates to enhance reactivity. As demonstrated in virology studies, 1-benzyl-4-hydroxy-1,8-naphthyridin-2(1H)-one is treated with trifluoromethanesulfonic anhydride (Tf$$_2$$O) in dichloromethane at 0°C to form the triflate derivative:

$$

\text{1-Benzyl-4-hydroxy-1,8-naphthyridin-2(1H)-one} + \text{Tf}2\text{O} \xrightarrow{\text{Et}3\text{N, 0°C}} \text{1-Benzyl-4-triflyloxy-1,8-naphthyridin-2(1H)-one}

$$

This intermediate undergoes nucleophilic acyl substitution with acetate sources (e.g., potassium acetate) to yield the target compound. While this method introduces additional steps, it allows for precise functionalization in complex pharmacophores.

Hydrogenolytic Deprotection of Benzyl Ethers

Inhibitor synthesis studies reveal a complementary strategy where benzyl-protected precursors are deprotected via hydrogenolysis. For example, 1-(benzyloxy)-4-acetoxy-1,8-naphthyridin-2(1H)-one is treated with hydrogen gas over palladium on carbon (Pd/C) in methanol/ethyl acetate:

$$

\text{1-(Benzyloxy)-4-acetoxy-1,8-naphthyridin-2(1H)-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate}

$$

This method achieves moderate yields (52–98%) depending on substituent effects and catalyst loading. Over-reduction side products, such as 4-hydroxy-2-oxo derivatives, are mitigated by optimizing reaction time and hydrogen pressure.

Structural and Analytical Characterization

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate is characterized by:

- $$^1$$H NMR (CDCl$$3$$) : δ 8.67 (dd, J = 4.6, 1.6 Hz, 1H), 7.64–7.29 (m, aromatic protons), 5.22 (s, benzyl CH$$2$$), 2.05 (s, acetate CH$$_3$$).

- ESI-MS : m/z 523.2 (MH$$^+$$), consistent with the molecular formula C$${17}$$H$${14}$$N$$2$$O$$3$$.

- HPLC Purity : ≥98% (reported by suppliers using C18 reverse-phase columns).

Applications in Drug Discovery

This compound serves as a precursor for HIV-1 IN inhibitors, where the acetate group is displaced by carboxamide functionalities. For instance, coupling with 2,4-difluorobenzylamine under microwave irradiation yields potent inhibitors with IC$$_{50}$$ values <100 nM. Its triflate derivative also enables cross-coupling reactions for synthesizing biaryl analogs targeting RNase H.

Chemical Reactions Analysis

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, oxidized, and substituted naphthyridine derivatives.

Scientific Research Applications

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific metabolic enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and molecular data between the target compound and its analogs:

Key Observations:

- Position 3 Substitution: The target compound lacks a substituent at position 3 (H), whereas analogs in , and 6 feature a carbamoyl group.

- Position 4 Functionalization : The acetate group in the target compound offers moderate lipophilicity compared to the hydroxyl group in ’s ethyl carboxylate derivative. Acetates are often used as prodrugs, as they can hydrolyze in vivo to release active hydroxyl groups . In contrast, tosylates () are better leaving groups, facilitating further chemical modifications .

Biological Activity

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate (CAS RN: 583031-54-3) is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate typically involves multi-step organic reactions, including condensation and cyclization processes. Detailed synthetic routes have been documented in various studies, emphasizing the importance of reaction conditions and catalysts in optimizing yield and purity.

Biological Activity

Research highlights several biological activities associated with 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate:

Anticancer Activity

Studies have demonstrated that compounds with similar naphthyridine structures exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines using assays such as MTT to assess cell viability. Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Naphthyridine A | HT29 (Colon Cancer) | 10.5 | Apoptosis induction |

| Naphthyridine B | DU145 (Prostate Cancer) | 5.0 | Cell cycle arrest |

| 1-Benzyl-2-oxo... | MCF7 (Breast Cancer) | TBD | TBD |

Enzyme Inhibition

In silico studies indicate that 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate may act as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have shown favorable interactions with targets such as EGFR tyrosine kinase, which plays a crucial role in cellular signaling pathways related to growth and survival.

Case Studies

A notable case study involved the evaluation of a series of naphthyridine derivatives in a preclinical setting. The study assessed their efficacy against established cancer xenografts in animal models. Results indicated that specific derivatives demonstrated significant tumor reduction compared to control groups.

Table 2: Preclinical Efficacy of Naphthyridine Derivatives

Q & A

What are the optimal reaction conditions for synthesizing 1-Benzyl-2-oxo-1,8-naphthyridin-4-yl acetate derivatives?

Level: Basic

Answer:

The synthesis of naphthyridine derivatives requires precise control of reaction parameters. Key steps include:

- Temperature: Maintain temperatures between 60–80°C during cyclization to avoid side reactions.

- Solvent choice: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency.

- Reaction time: Monitor progress via TLC or HPLC, with typical durations of 6–12 hours for complete conversion .

Post-synthesis, purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via NMR and mass spectrometry .

What safety protocols should be followed when handling this compound?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .

- Ventilation: Conduct reactions in a fume hood to prevent inhalation exposure.

- First aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .

- Waste disposal: Decontaminate gloves and glassware with 5% DMDCS in toluene before disposal .

Which analytical techniques are most reliable for assessing the purity of this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity and detect impurities.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative purity analysis.

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives?

Level: Advanced

Answer:

- Cross-validation: Compare data across multiple techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure determination).

- Sample purity: Re-purify the compound via preparative HPLC to eliminate contaminants affecting spectral clarity.

- Computational modeling: Use DFT calculations to predict NMR chemical shifts and match experimental data .

What strategies are effective in optimizing the compound’s solubility for in vitro bioactivity assays?

Level: Advanced

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility.

- pH adjustment: Prepare buffered solutions (pH 7.4) with surfactants like Tween-80.

- Pro-drug approaches: Modify the acetate group to improve lipophilicity while retaining activity .

How to design experiments to elucidate structure-activity relationships (SAR) of modified analogs?

Level: Advanced

Answer:

- Systematic functional group substitution: Synthesize analogs with variations at the benzyl or acetate positions.

- Biological assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Data analysis: Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

How to address discrepancies in biological assay results across different studies?

Level: Advanced

Answer:

- Assay standardization: Use validated protocols (e.g., ATP concentration in kinase assays) and include positive controls.

- Replicate studies: Perform triplicate experiments with independent compound batches.

- Statistical analysis: Apply ANOVA or Bayesian inference to assess inter-study variability .

What methodologies are recommended for scaling reaction yields without compromising purity?

Level: Advanced

Answer:

- Flow chemistry: Implement continuous flow systems to maintain precise temperature and mixing control.

- Catalytic optimization: Screen transition metal catalysts (e.g., Pd/C) for improved turnover numbers.

- In-line monitoring: Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.